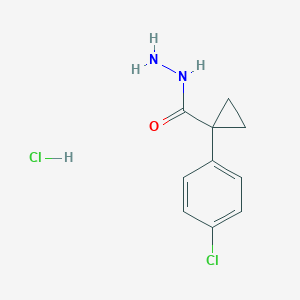
1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, also known as CPHC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropane derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Ring Transformation
1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride is structurally related to cyclopropane derivatives, which are pivotal in synthetic chemistry due to their unique reactivity and the presence of strained ring systems. Research has shown the versatility of donor-acceptor cyclopropanes in chemical transformations, where ring-opening reactions induced by reagents like iodobenzene dichloride lead to products with chlorine atoms adjacent to donor and acceptor groups. This reactivity is exploited in synthesizing various compounds with alkyl, aryl, N, and O donors and acceptor moieties such as ketones, diesters, and dinitriles, highlighting the compound's potential in synthetic organic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).
Biological Activity and Medicinal Chemistry
The structural motif of cyclopropanes, akin to 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, finds utility in developing bioactive compounds. For instance, the synthesis and biological evaluation of pyrethroids containing a phosphonyl moiety derived from cyclopropane precursors have shown considerable acaricidal activities. These activities underline the potential of cyclopropane derivatives in designing new pesticides and possibly other bioactive molecules with specific functions (Lu Sheng, 2004).
Material Science and Functionalization
Cyclopropane derivatives, including structures similar to 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, are also explored in material science for their unique properties. The synthesis and structural analysis of trichlorocyclopropane derivatives, for example, have been examined for their potential in forming novel materials with distinct physical and chemical properties, as elucidated through NMR, X-ray diffraction, and QTAIM approaches (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018).
Advanced Synthetic Applications
The diversity of cyclopropane chemistry is further demonstrated in the synthesis of complex molecules. For instance, the development of novel synthesis pathways for cyclopropane carbohydrazides and their subsequent transformation into bioactive molecules showcases the compound's role in advanced organic synthesis and drug discovery, potentially leading to new treatments for various diseases (Swamy, Kambhampati, Chandrasekhar, Thirupathi, Sujitha, Kumar, & Ganesh Kumar, 2016).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12;/h1-4H,5-6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFDMIWQHTXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
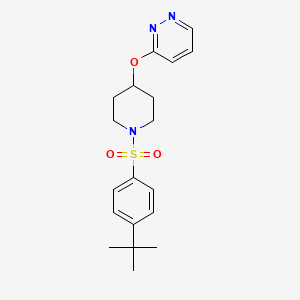
![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)
![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)
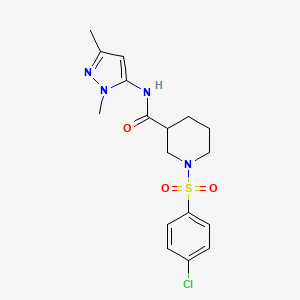
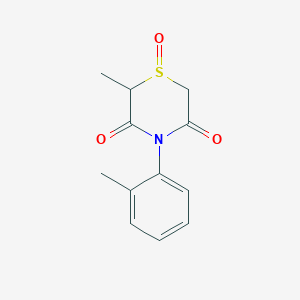
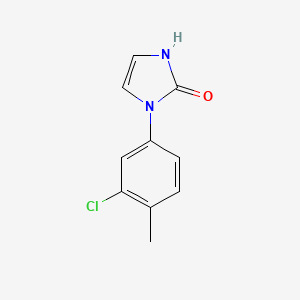

![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)
![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)
![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
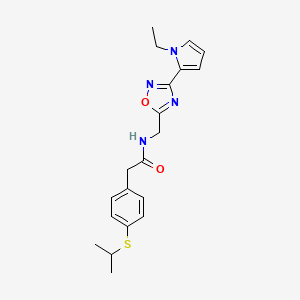
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)